4-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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Overview
Description
4-[(E)-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE is a complex organic compound that features a benzoxazole moiety and a thiazolidine ring. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The thiazolidine ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE typically involves multiple steps:
Formation of Benzoxazole Derivative: The benzoxazole moiety can be synthesized by reacting 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring can be formed by the reaction of cysteine or its derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole moiety.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
4-[(E)-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Antimicrobial Activity: The benzoxazole moiety disrupts bacterial cell wall synthesis, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The thiazolidine ring modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its antifungal and antibacterial properties.
Thiazolidine: Exhibits anti-inflammatory and antidiabetic activities.
Benzothiazole: Similar to benzoxazole but with sulfur instead of oxygen, showing antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 4-[(E)-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE lies in its combined structural features of benzoxazole and thiazolidine, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H18N4O7S2 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C22H18N4O7S2/c1-31-16-8-12(6-7-15(16)32-19(28)9-17-20(29)25-21(30)35-17)10-23-26-18(27)11-34-22-24-13-4-2-3-5-14(13)33-22/h2-8,10,17H,9,11H2,1H3,(H,26,27)(H,25,29,30)/b23-10+ |
InChI Key |
XATCTORQKJNVFS-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)OC(=O)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)OC(=O)CC4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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